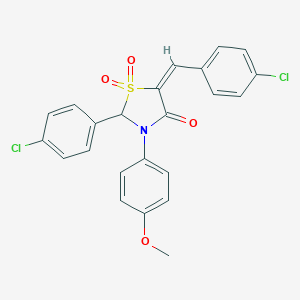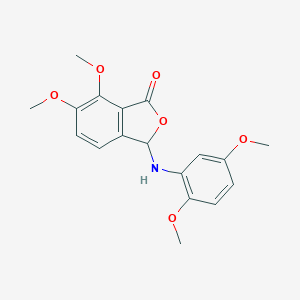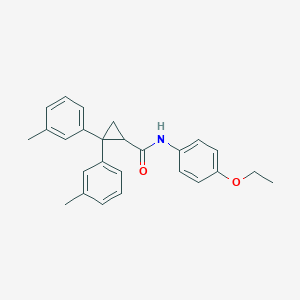
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various derivatives with potential biological activities.
Biology
In biological research, (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 5-(4-Chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide
Uniqueness
(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorobenzylidene and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H17Cl2NO4S |
|---|---|
Molekulargewicht |
474.4g/mol |
IUPAC-Name |
(5E)-2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17Cl2NO4S/c1-30-20-12-10-19(11-13-20)26-22(27)21(14-15-2-6-17(24)7-3-15)31(28,29)23(26)16-4-8-18(25)9-5-16/h2-14,23H,1H3/b21-14+ |
InChI-Schlüssel |
QOCWTFBROSCQQX-KGENOOAVSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)/C(=C/C3=CC=C(C=C3)Cl)/C2=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392183.png)
![N-{3-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B392184.png)
![[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B392185.png)

![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B392187.png)

![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE](/img/structure/B392194.png)
![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392195.png)

![4-(1-Adamantylmethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10.1'-cyclopropane]-3,5-dione](/img/structure/B392201.png)
![17-(3-bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392202.png)
![9-(Dimethoxymethyl)-13-mesityl-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392203.png)
![4-(2-Hydroxyethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B392204.png)
![9-(Dimethoxymethyl)-13-(2-phenylethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392205.png)
